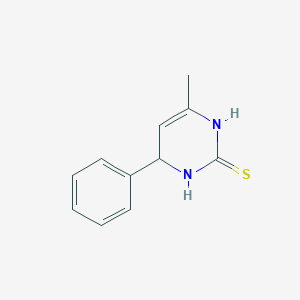
2-Methylpropyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpropyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines a bromophenyl group with a tetrahydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction times and temperatures, and ensuring high yields and purity of the final product. The use of continuous flow reactors can also enhance the scalability of the production process.
化学反応の分析
Types of Reactions
2-Methylpropyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-Methylpropyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-Methylpropyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the tetrahydropyrimidine ring can modulate the compound’s overall conformation and reactivity. These interactions can lead to inhibition or activation of specific biological pathways, depending on the context.
類似化合物との比較
Similar Compounds
4-(3-Bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the 2-methylpropyl group, which may affect its reactivity and binding properties.
2-Methylpropyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the bromine atom, which can influence its chemical reactivity and biological activity.
Uniqueness
The presence of both the bromophenyl group and the 2-methylpropyl group in 2-Methylpropyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it unique. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-methylpropyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3/c1-9(2)8-22-15(20)13-10(3)18-16(21)19-14(13)11-5-4-6-12(17)7-11/h4-7,9,14H,8H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICFYGBKKZKKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Br)C(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5165097.png)
![3-(1H-indol-3-yl)-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide](/img/structure/B5165101.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-isopropoxyethanamine](/img/structure/B5165109.png)

![2-chloro-4,5-difluoro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B5165137.png)
![N~4~,1,5-TRIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B5165145.png)
![8-bromo-6-phenyl-1,6-dihydro-2H-pyrazino[2,1-b]quinazolin-3(4H)-one](/img/structure/B5165153.png)
![3,5-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5165156.png)
![methyl 1-({5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolyl}carbonyl)-L-prolinate](/img/structure/B5165161.png)

![2,6-Dimethyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B5165169.png)
![ethyl 4-[1-(2-methylsulfanylbenzoyl)piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B5165173.png)
![2-[Methyl(2-methylpropoxy)phosphinothioyl]propanenitrile](/img/structure/B5165184.png)
![[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]methanol](/img/structure/B5165194.png)
